Fmoc-Phe-ODhbt
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Overview
Description
Fmoc-Phe-ODhbt, also known as fluorenylmethyloxycarbonyl-phenylalanine-oxime, is a compound widely used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl group. This compound is particularly significant in the field of solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-ODhbt typically involves the protection of the amino group of phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The oxime group is then introduced by reacting the protected phenylalanine with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-ODhbt undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under mildly basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include deprotected phenylalanine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Phe-ODhbt is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs that target specific proteins or enzymes involved in disease processes. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Fmoc-Phe-ODhbt involves the protection and deprotection of the amino group of phenylalanine. The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the fluorenylmethyloxycarbonyl group is removed under mildly basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-Phe: A dipeptide derivative of phenylalanine with similar properties and applications.
Fmoc-Diphenylalanine: Another derivative of phenylalanine used in peptide synthesis.
Uniqueness
Fmoc-Phe-ODhbt is unique due to its oxime group, which provides additional stability and reactivity compared to other phenylalanine derivatives. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
CAS No. |
114119-90-3 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
0 |
Synonyms |
Fmoc-Phe-ODhbt |
Origin of Product |
United States |
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